イスリブ
説明
ISRIB, or trans-N,N’-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide), is an experimental drug known for its ability to reverse the effects of eukaryotic translation initiation factor 2 alpha (eIF2α) phosphorylation. This compound was discovered in the laboratory of Peter Walter at the University of California, San Francisco, through a semi-automated screening of a large library of small molecules . ISRIB has shown potential in treating various neurological disorders and enhancing cognitive functions .
科学的研究の応用
ISRIB has a wide range of scientific research applications, including:
Chemistry: ISRIB is used as a tool to study the integrated stress response pathway and its regulation.
Biology: The compound is employed in research to understand cellular stress responses and protein synthesis.
Medicine: ISRIB has shown promise in treating neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and amyotrophic lateral sclerosis (ALS). .
作用機序
生化学分析
Biochemical Properties
ISRIB plays a crucial role in biochemical reactions by interacting with eukaryotic translation initiation factor 2B (eIF2B). eIF2B is a guanine nucleotide exchange factor that is essential for the initiation of protein synthesis. ISRIB binds to eIF2B and stabilizes its active conformation, thereby reversing the inhibitory effects of phosphorylated eukaryotic translation initiation factor 2 alpha (eIF2α) on protein synthesis . This interaction enhances the overall protein synthesis and helps cells recover from stress-induced translational repression.
Cellular Effects
ISRIB has profound effects on various types of cells and cellular processes. In neurons, ISRIB has been shown to enhance cognitive function by promoting the translation of proteins involved in synaptic plasticity and memory formation . ISRIB influences cell signaling pathways by modulating the activity of eIF2B, which in turn affects the phosphorylation status of eIF2α. This modulation leads to changes in gene expression and cellular metabolism, ultimately improving cell function and resilience to stress.
Molecular Mechanism
The molecular mechanism of ISRIB involves its binding to eIF2B, which is a key regulator of the ISR. By stabilizing the active conformation of eIF2B, ISRIB prevents the phosphorylation of eIF2α from inhibiting protein synthesis . This action allows for the continued translation of mRNAs, particularly those involved in stress response and adaptive processes. ISRIB’s ability to restore protein synthesis is crucial for its therapeutic effects, especially in conditions where protein synthesis is impaired.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ISRIB have been observed to change over time. ISRIB is stable and maintains its activity over extended periods, making it suitable for long-term studies In vitro and in vivo studies have shown that ISRIB can sustain its effects on cellular function, including the enhancement of protein synthesis and cognitive function, over prolonged durations
Dosage Effects in Animal Models
The effects of ISRIB vary with different dosages in animal models. At low to moderate doses, ISRIB has been shown to enhance cognitive function and improve memory in rodents without causing significant adverse effects . At high doses, ISRIB may exhibit toxic effects, including potential disruptions in cellular homeostasis and protein synthesis. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
ISRIB is involved in metabolic pathways that regulate protein synthesis and stress response. By interacting with eIF2B, ISRIB influences the phosphorylation status of eIF2α, which is a critical regulator of the ISR . This interaction affects metabolic flux and the levels of various metabolites involved in protein synthesis and cellular stress responses. The precise metabolic pathways and cofactors involved in ISRIB’s action are still being elucidated.
Transport and Distribution
ISRIB is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . ISRIB’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components. Understanding the transport and distribution of ISRIB is crucial for optimizing its therapeutic applications.
準備方法
The synthesis of ISRIB involves multiple steps, starting with the preparation of the cyclohexane-1,4-diyl core. This core is then functionalized with 2-(4-chlorophenoxy)acetamide groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve scaling up these reactions while ensuring the purity and consistency of the final product .
化学反応の分析
ISRIB undergoes several types of chemical reactions, including:
Oxidation: ISRIB can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly at the amide functional groups.
Substitution: ISRIB can participate in substitution reactions, where one of its functional groups is replaced by another group under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
ISRIB is unique in its ability to specifically target and inhibit the integrated stress response pathway. Similar compounds include:
Salubrinal: Another inhibitor of eIF2α dephosphorylation, but with different molecular targets and mechanisms.
Guanabenz: Known for its ability to inhibit eIF2α dephosphorylation, but with broader effects on cellular stress responses.
Tunicamycin: An inhibitor of protein glycosylation that indirectly affects the integrated stress response pathway.
ISRIB stands out due to its specificity and potency in reversing the effects of eIF2α phosphorylation, making it a valuable tool in both research and potential therapeutic applications .
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMCDHQPXTGAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045380 | |
Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1597403-47-8 | |
Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary target of the small molecule ISRIB?
A1: ISRIB specifically targets eukaryotic initiation factor 2B (eIF2B) [, , , ].
Q2: How does ISRIB interact with its target, eIF2B?
A2: ISRIB binds to a deep cleft at the interface between the β and δ subunits of the eIF2B decamer [, , , ]. This interaction promotes the assembly of two eIF2B tetramer subcomplexes into the active decameric form, acting as a “molecular staple” [, ].
Q3: What is the integrated stress response (ISR) and how does ISRIB affect it?
A3: The ISR is a cellular signaling pathway activated by various stresses, including unfolded proteins, viral infection, and amino acid starvation [, , , ]. A key event in ISR activation is the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). This phosphorylation inhibits eIF2B, a guanine nucleotide exchange factor (GEF) required for active eIF2. ISRIB antagonizes the ISR by activating eIF2B, even in the presence of phosphorylated eIF2α (eIF2α-P) [, , , ].
Q4: Does ISRIB affect the phosphorylation state of eIF2α?
A4: No, ISRIB does not directly prevent eIF2α phosphorylation. Instead, it acts downstream of this event by modulating eIF2B activity [, ].
Q5: How does ISRIB impact translation during ISR activation?
A5: ISRIB reverses the global translation attenuation typically observed during ISR activation. It achieves this by enhancing the GEF activity of eIF2B, allowing translation to proceed even in the presence of eIF2α-P [, , , ].
Q6: How does ISRIB affect stress granule (SG) dynamics?
A6: ISRIB effectively blocks the formation of stress granules, which are cytoplasmic aggregates of stalled translation pre-initiation complexes that assemble upon eIF2α phosphorylation []. Remarkably, ISRIB can also induce the rapid disassembly of pre-formed SGs, promoting the liberation of sequestered mRNAs back into the actively translating pool [].
Q7: What is the molecular formula and weight of ISRIB?
A7: Unfortunately, the provided research abstracts do not explicitly mention the molecular formula and weight of ISRIB. Further investigation into the primary literature cited in these abstracts is necessary for this information.
Q8: Is there any spectroscopic data available for ISRIB?
A8: The provided research abstracts do not offer details on the spectroscopic characteristics of ISRIB. A comprehensive understanding of ISRIB's spectroscopic properties would necessitate exploring the original research articles referenced within the abstracts.
Q9: Are there any known strategies for formulating ISRIB to improve its stability, solubility, or bioavailability?
A9: The research abstracts don't delve into specific formulation strategies for ISRIB. Investigations into optimizing its delivery and bioavailability likely constitute an active area of research, potentially addressed in the full-length publications referenced in these abstracts.
Q10: How do structural modifications of ISRIB affect its activity and potency?
A11: Structure-activity relationship (SAR) studies have shown that even minor modifications to the ISRIB molecule can significantly impact its activity []. For example, stereospecific addition of a methyl group abolishes ISRIB's activity, while specific mutations within the eIF2B binding pocket can restore activity to these modified analogs [, ]. These findings highlight the importance of specific interactions between ISRIB and its eIF2B target for its biological activity.
Q11: Has ISRIB been tested in preclinical models of disease?
A12: Yes, ISRIB has demonstrated efficacy in various preclinical models, including those for traumatic brain injury (TBI) [, , ], Alzheimer's disease [, ], pulmonary fibrosis [, , ], and Fragile X syndrome []. In these models, ISRIB improved cognitive function, reduced disease severity, and/or ameliorated molecular and cellular deficits.
Q12: Are there any specific strategies for delivering ISRIB to the brain or other target tissues?
A12: The research abstracts primarily focus on systemic ISRIB administration. Further research is necessary to explore targeted delivery strategies that could enhance its efficacy and potentially mitigate off-target effects.
Q13: Are there any known biomarkers for monitoring ISRIB’s activity or predicting its efficacy?
A15: While the provided abstracts don't explicitly discuss biomarkers for ISRIB, several studies used ATF4 expression levels as an indicator of ISR activation and ISRIB’s inhibitory effect [, , , , , , ]. Identifying and validating additional biomarkers could be valuable for monitoring treatment response and predicting therapeutic outcomes.
Q14: What research tools and resources are available for studying ISRIB and the ISR pathway?
A14: Researchers utilize a wide array of tools to investigate ISRIB and the ISR, encompassing:
- Cell-based assays: These assays are used to assess ISRIB’s impact on cell viability, stress granule formation, and protein synthesis rates [, , , , , , , ].
- Animal models: Rodent models, particularly mice, are essential for studying ISRIB’s efficacy in various disease contexts, including TBI, Alzheimer’s disease, and pulmonary fibrosis [, , , , , , , , , ].
- Molecular biology techniques: These methods, including Western blotting, PCR, and gene editing (CRISPR-Cas9), enable the examination of ISRIB’s effects on protein expression, gene regulation, and the introduction of specific mutations to study structure-function relationships [, , , , , , , , , , , , ].
- Imaging techniques: Confocal and two-photon microscopy allow for the visualization of ISRIB’s effects on cellular structures like stress granules and dendritic spines [, ].
- Electrophysiology: This technique helps assess ISRIB’s impact on neuronal excitability and synaptic plasticity [, ].
- Proteomics and transcriptomics: These large-scale approaches provide insights into the global changes in protein and gene expression induced by ISRIB and the ISR [, , ].
Q15: When was ISRIB discovered and what were the key milestones in its development?
A17: ISRIB emerged from a cell-based screen for inhibitors of PERK signaling, a key kinase involved in the ISR []. Early studies demonstrated its potent ability to reverse the effects of eIF2α phosphorylation and enhance long-term memory in rodents []. Subsequent research identified eIF2B as its direct target and elucidated its mechanism of action as an eIF2B activator [, ]. Structural studies using cryo-electron microscopy (cryo-EM) provided detailed insights into the ISRIB binding site on eIF2B and its role in promoting eIF2B assembly [, , , ]. ISRIB's therapeutic potential has been further explored in preclinical models of various neurological and non-neurological disorders [, , , , , , , , , ].
Q16: What are some of the cross-disciplinary applications of ISRIB research?
A16: Research on ISRIB and the ISR transcends traditional disciplinary boundaries, involving collaborations across:
- Neuroscience: Understanding the role of ISRIB in synaptic plasticity, memory formation, and neurodegenerative diseases [, , , , , , , , ].
- Cell biology: Investigating the mechanisms of ISR activation, stress granule dynamics, and translational control [, , , , ].
- Immunology: Exploring the role of the ISR in immune responses and inflammatory diseases [, , , ].
- Structural biology: Utilizing cryo-EM to determine the structure of eIF2B and visualize ISRIB binding [, , , ].
- Medicinal chemistry: Designing and synthesizing novel ISRIB analogs with improved potency, selectivity, and pharmacological properties [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。